Stereochemical Purity: Single Enantiomer vs Racemate
The (3S,4S) single enantiomer is essential for maintaining the syn-1,2-amino-fluoropiperidine geometry required for target engagement [1]. In the CGRP receptor antagonist program, only the syn-configuration provided the desired biological activity; the anti-diastereomer (3S,4R or 3R,4S) was reportedly inactive [1]. This compound, when sourced as the defined (3S,4S) isomer (CAS 1052713-39-9), avoids the 50% inactive isomer inherent in the racemic trans-mixture (CAS 1052713-40-2), directly impacting reaction efficiency and final product purity.
| Evidence Dimension | Diastereomeric identity and biological relevance |
|---|---|
| Target Compound Data | Single (3S,4S) enantiomer; syn-1,2-amino-fluoropiperidine configuration |
| Comparator Or Baseline | Racemic trans-mixture (CAS 1052713-40-2) containing 50% (3R,4R) enantiomer; anti-diastereomers (CAS 2048229-99-6) |
| Quantified Difference | 50% reduction in theoretical active isomer when using racemic trans-mixture vs. single enantiomer |
| Conditions | Asymmetric synthesis of CGRP receptor antagonist 1; pharmacophoric requirement for syn-1,2-amino-fluoropiperidine moiety |
Why This Matters
Procuring the incorrect stereoisomer or a racemic mixture results in a 50% yield loss of the active intermediate at minimum, or a completely inactive final compound, justifying the cost premium for the optically pure (3S,4S) form.
- [1] Molinaro, C., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018. View Source
